molecular formula C22H20FN3O3S B2619607 Methyl 4-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate CAS No. 1358236-70-0

Methyl 4-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate

Katalognummer B2619607
CAS-Nummer: 1358236-70-0
Molekulargewicht: 425.48
InChI-Schlüssel: CVQUZCKDLPQUJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate, commonly known as TAK-659, is a promising drug candidate that is currently being studied for its potential therapeutic applications. It belongs to a class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes in the body that are involved in the development and progression of various diseases.

Wirkmechanismus

The mechanism of action of TAK-659 involves the inhibition of specific kinases in the body that are involved in the development and progression of various diseases. By blocking the activity of these enzymes, TAK-659 can help to slow or even reverse the progression of certain diseases, including cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (cell death) in these cells. Additionally, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of other diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 for lab experiments is its high potency and specificity, which makes it an excellent tool for studying the role of specific kinases in disease development and progression. However, one limitation of TAK-659 is that it can be difficult to synthesize and purify, which may limit its availability for certain experiments.

Zukünftige Richtungen

There are many potential future directions for research on TAK-659. One area of particular interest is its use in combination with other drugs, as it has been shown to have synergistic effects with certain other kinase inhibitors. Additionally, further research is needed to better understand the mechanism of action of TAK-659 and to identify other potential therapeutic applications for this promising drug candidate.
In conclusion, TAK-659 is a promising drug candidate that has been the subject of extensive scientific research. Its high potency and specificity make it an excellent tool for studying the role of specific kinases in disease development and progression, and it has shown great promise in the treatment of cancer and other diseases. While there are limitations to its use in lab experiments, there are many potential future directions for research on this promising drug candidate.

Synthesemethoden

The synthesis of TAK-659 involves a multi-step process that begins with the preparation of the starting materials, followed by the coupling of the various components to form the final product. The process is complex and requires careful attention to detail to ensure that the final product is of high purity and quality.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic applications. One area of particular interest is its use in the treatment of cancer, as it has been shown to have potent anti-tumor activity in preclinical models.

Eigenschaften

IUPAC Name

methyl 4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-29-22(28)14-2-5-16(6-3-14)25-20-17-12-15(23)4-7-19(17)24-13-18(20)21(27)26-8-10-30-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQUZCKDLPQUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.